16-Isobutylidene-estradiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

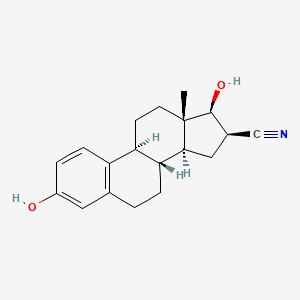

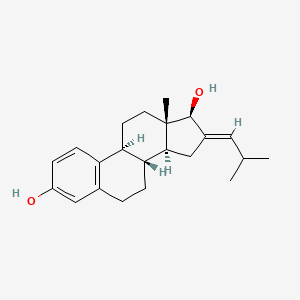

16-イソブチリデンエストラジオールは、天然に存在するエストロゲンホルモンであるエストラジオールの合成誘導体です。 これは、化学式C22H30O2を持つ低分子薬です . この化合物は、主にステロイドホルモン生合成に関与する酵素であるエストラジオール17β-デヒドロゲナーゼ1の阻害剤としての可能性について調査されています .

準備方法

化学反応の分析

科学的研究の応用

16-イソブチリデンエストラジオールは、幅広い科学研究において応用されています。 化学では、ステロイドホルモン生合成のメカニズムを研究するためのモデル化合物として使用されます . 生物学では、細胞プロセスと遺伝子発現への潜在的な影響について調査されています . 医学では、ホルモンの不均衡や特定の種類の癌に関連する状態に対する潜在的な治療薬として検討されています . さらに、新しい医薬品や診断ツールの開発における産業的応用があります .

作用機序

16-イソブチリデンエストラジオールの作用機序は、エストラジオール17β-デヒドロゲナーゼ1との相互作用を含みます . この酵素を阻害することにより、この化合物は体内のエストラジオールの活性型と不活性型のレベルを調節することができます . この阻害は、ステロイドホルモン生合成と代謝に関与するさまざまな分子標的と経路に影響を与えます . これらの経路に対する化合物の影響は、細胞プロセスと生理学的反応の変化につながる可能性があります .

類似の化合物との比較

16-イソブチリデンエストラジオールは、6、16、および17位における特定の構造修飾のために、他の類似の化合物と比較してユニークです . 類似の化合物には、エストロン、エストラジオール、16-エチニルエストラジオールが含まれます . これらの化合物は、共通のコア構造を共有していますが、官能基と全体の分子構成が異なります . 16-イソブチリデンエストラジオールのユニークな修飾は、その独特の生物学的活性と潜在的な治療的応用への貢献です .

類似化合物との比較

16-isobutylidene-estradiol is unique compared to other similar compounds due to its specific structural modifications at the 6, 16, and 17 positions . Similar compounds include estrone, estradiol, and 16-ethynyl estradiol . These compounds share a common core structure but differ in their functional groups and overall molecular configuration . The unique modifications in this compound contribute to its distinct biological activity and potential therapeutic applications .

特性

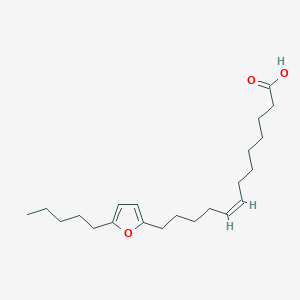

分子式 |

C22H30O2 |

|---|---|

分子量 |

326.5 g/mol |

IUPAC名 |

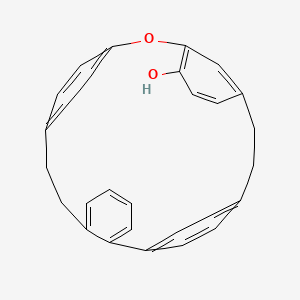

(8R,9S,13S,14S,16E,17S)-13-methyl-16-(2-methylpropylidene)-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1 |

InChIキー |

NOFDRMUQQIVAPE-PIEVVZFUSA-N |

異性体SMILES |

CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |

正規SMILES |

CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

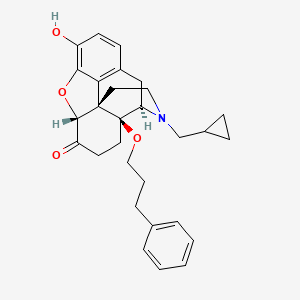

![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)